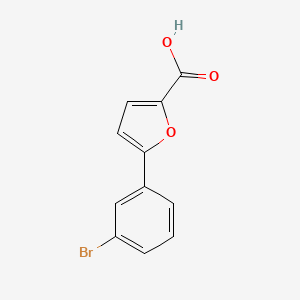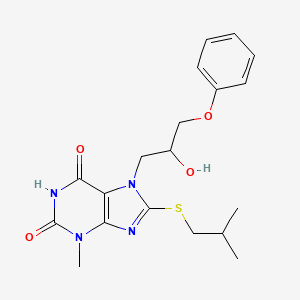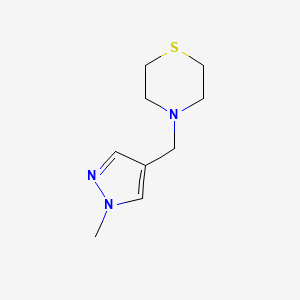
(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features both tert-butoxycarbonyl and tert-butyldiphenylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Protection of the Pyrrolidine Nitrogen: The nitrogen atom in pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Hydroxyl Group Protection: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole or another suitable base.
Carboxylation: The protected pyrrolidine is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted derivatives at the hydroxyl or carboxylic acid positions.
Scientific Research Applications
Chemistry
In chemistry, (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry
In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective deprotection and subsequent reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
(2S,4r)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the tert-butyldiphenylsilyl group.
(2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid: Features a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
Uniqueness
The presence of both tert-butoxycarbonyl and tert-butyldiphenylsilyl protecting groups in (2S,4r)-1-(tert-butoxycarbonyl)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-2-carboxylic acid provides enhanced stability and selectivity during chemical synthesis. This makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.
Properties
IUPAC Name |
(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5Si/c1-25(2,3)31-24(30)27-18-19(17-22(27)23(28)29)32-33(26(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19,22H,17-18H2,1-6H3,(H,28,29)/t19-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPOXPCVFCABPQ-KNQAVFIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2592616.png)

![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)
![1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)


![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate](/img/structure/B2592628.png)
amine](/img/structure/B2592629.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)

![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)

![N-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B2592639.png)
